molecular formula C15H18N2O4S B3994138 4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one

4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one

Cat. No.: B3994138
M. Wt: 322.4 g/mol
InChI Key: UPGOFVKMPASMQY-UHFFFAOYSA-N
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Description

4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a nitro group at the 3-position and a tert-butylsulfanyl group at the 2-position of the chromen-2-one core. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine .

Preparation Methods

The synthesis of 4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one can be achieved through several synthetic routes. One common method involves the condensation of 3-nitro-2H-chromen-2-one with 2-(tert-butylsulfanyl)ethylamine under acidic conditions. The reaction typically requires a catalyst such as anhydrous zinc chloride (ZnCl2) and is carried out in an organic solvent like ethanol under reflux conditions .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of solid-phase synthesis techniques. These methods aim to optimize yield and purity while minimizing the use of hazardous reagents and solvents .

Chemical Reactions Analysis

4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tert-butylsulfanyl group can yield sulfoxides or sulfones, while reduction of the nitro group results in the formation of an amino derivative .

Scientific Research Applications

4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: The compound’s potential biological activities, such as antimicrobial and anticancer properties, make it a valuable tool in biological research. It can be used to study the effects of chromen-2-one derivatives on various biological pathways.

    Medicine: The compound’s potential therapeutic properties are being investigated for the development of new drugs. Its ability to interact with specific molecular targets makes it a promising candidate for drug discovery.

    Industry: The compound’s unique chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The nitro group and the tert-butylsulfanyl group play crucial roles in the compound’s biological activity. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the tert-butylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability .

Comparison with Similar Compounds

4-{[2-(tert-butylsulfanyl)ethyl]amino}-3-nitro-2H-chromen-2-one can be compared with other chromen-2-one derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

4-(2-tert-butylsulfanylethylamino)-3-nitrochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O4S/c1-15(2,3)22-9-8-16-12-10-6-4-5-7-11(10)21-14(18)13(12)17(19)20/h4-7,16H,8-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPGOFVKMPASMQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)SCCNC1=C(C(=O)OC2=CC=CC=C21)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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